BenchChemオンラインストアへようこそ!

Thiothixene

Stereochemistry Dopamine D2 Receptor Binding Isomer Potency

Thiothixene (CAS 3313-26-6, also designated CAS 5591-45-7 for the racemic/unresolved mixture) is a first-generation (typical) antipsychotic of the thioxanthene class. It acts primarily as a potent antagonist at central dopamine D2 receptors.

Molecular Formula C23H29N3O2S2
Molecular Weight 443.6 g/mol
CAS No. 3313-26-6
Cat. No. B151723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiothixene
CAS3313-26-6
Synonyms(Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide;  (Z)-N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-Thioxanthene-2-sulfonamide;  Thiothixene;  Tiotixene;  cis-Thiothixene
Molecular FormulaC23H29N3O2S2
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
InChIInChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8-
InChIKeyGFBKORZTTCHDGY-UWVJOHFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility66.5 [ug/mL] (The mean of the results at pH 7.4)
Pratically insoluble in water (cis-, trans- mixture)
Very soluble in chloroform;  slightly soluble in methanol, acetone (cis-, trans- mixture)
Slightly soluble in carbon tetrachloride
1.39e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Thiothixene (CAS 3313-26-6) Procurement Guide: A Thioxanthene Typical Antipsychotic with Defined Isomer-Dependent Potency and Receptor Selectivity


Thiothixene (CAS 3313-26-6, also designated CAS 5591-45-7 for the racemic/unresolved mixture) is a first-generation (typical) antipsychotic of the thioxanthene class. It acts primarily as a potent antagonist at central dopamine D2 receptors [1]. As with other thioxanthenes, thiothixene exhibits geometric (Z/E) isomerism; the pharmacologically active species is exclusively the Z (cis) isomer, which is the form identified by CAS 3313-26-6 [2]. Thiothixene was originally introduced as Navane by Pfizer in the 1960s for the management of schizophrenia and other psychotic disorders, and it remains available as a generic oral capsule formulation in several markets [3]. Beyond D2 blockade, thiothixene interacts with serotonergic (5-HT2A, 5-HT2C), histaminergic (H1), α1/α2-adrenergic, muscarinic cholinergic, and sigma receptors, producing a distinctive polyreceptor signature that cannot be extrapolated from other antipsychotics without empirical verification [1].

Why Thiothixene (CAS 3313-26-6) Cannot Be Assumed Interchangeable with Other Thioxanthenes or Typical Antipsychotics


Although thiothixene is grouped with other thioxanthenes (flupenthixol, zuclopenthixol, chlorprothixene) and typical antipsychotics (haloperidol), direct substitution is not scientifically justified. First, thiothixene exists as geometric Z (cis) and E (trans) isomers; only the Z-isomer (CAS 3313-26-6) is pharmacologically active, with the E-isomer being approximately 50-fold less potent at dopamine D2 binding sites and requiring ~1000-fold higher concentrations to inhibit striatal dopamine release [1]. Second, thiothixene exhibits a D2:D1 selectivity ratio exceeding 800, whereas zuclopenthixol and chlorprothixene are relatively balanced D1/D2 antagonists with ratios below 10 . Third, thiothixene is metabolized primarily by CYP1A2, distinguishing it from CYP2D6-dependent antipsychotics such as haloperidol and risperidone—a factor directly relevant to drug–drug interaction risk in polypharmacy protocols [2]. These three axes—isomeric identity, receptor selectivity, and metabolic pathway—collectively preclude generic interchange without empirical re-validation.

Thiothixene (CAS 3313-26-6) Quantitative Differential Evidence: Comparator-Anchored Data for Procurement Decision-Making


Z-Isomer (CAS 3313-26-6) vs. E-Isomer: ~50-Fold Difference in D2 Binding Potency Defines Active Pharmaceutical Ingredient Identity

Thiothixene's clinical antipsychotic activity resides exclusively in the Z (cis) isomer (CAS 3313-26-6). The E (trans) isomer is pharmacologically inactive: trans-thiothixene is approximately 50-fold less potent than cis-thiothixene in inhibiting ³H-haloperidol binding at D2 binding sites in rat brain [1]. Furthermore, a 1000-fold higher concentration of the E-isomer is required to inhibit electrically stimulated ³H-dopamine release from rat striatal slices compared with the Z-isomer [1]. A separate study at α-noradrenergic receptors confirmed a 23-fold stereoselectivity (cis-thiothixene Ki = 6.6 nM; trans-thiothixene Ki = 150 nM) [2]. This dramatic potency differential means that any thiothixene preparation containing even modest E-isomer contamination will exhibit proportionally reduced pharmacological activity, making isomeric purity a critical procurement specification.

Stereochemistry Dopamine D2 Receptor Binding Isomer Potency

D2 Receptor Binding Selectivity: Thiothixene D2:D1 Ratio Exceeds 800, vs. Zuclopenthixol (~6.5) and Chlorprothixene (~6.1)

Among thioxanthene antipsychotics, thiothixene demonstrates the highest selectivity for the D2 receptor over the D1 receptor. Thiothixene binds dopamine D2 with Ki = 0.417 nM and D1 with Ki = 338 nM, yielding a D1/D2 ratio of approximately 810 . In contrast, zuclopenthixol binds D2 with Ki = 1.5 nM and D1 with Ki = 9.8 nM (D1/D2 ratio ≈ 6.5) [1], while chlorprothixene binds D2 with Ki = 2.96 nM and D1 with Ki = 18 nM (D1/D2 ratio ≈ 6.1) . This represents a >100-fold difference in D2-to-D1 selectivity between thiothixene and its closest thioxanthene congeners. The near-absent D1 blockade of thiothixene predicts a different profile of extrapyramidal and cognitive effects compared with mixed D1/D2 antagonists.

Dopamine Receptor Selectivity D2/D1 Ratio Thioxanthene Comparison

Rapid Tranquilization Onset: Thiothixene Requires 95 Minutes vs. Loxapine 60 Minutes to Achieve Sedation in Acutely Psychotic Patients

In a 6-day prospective, controlled clinical study comparing intramuscular thiothixene versus intramuscular loxapine for rapid tranquilization of acutely disturbed psychotic patients (n = 58), both drugs produced clinically significant improvement on the Clinical Global Impressions (CGI) and Brief Psychiatric Rating Scale (BPRS) relative to baseline. However, the median time to tranquilization differed substantially: loxapine achieved tranquilization in 60 minutes vs. thiothixene at 95 minutes [1]. During the subsequent 5-day oral treatment phase, no significant efficacy differences were observed between groups. Side effects were minimal during the intramuscular phase; dystonia emerged as the most common adverse event during the oral phase for both groups [1]. This 35-minute difference in onset has direct implications for emergency psychiatric formulary decisions.

Rapid Tranquilization Onset of Action Emergency Psychiatry

Symptom Domain Differentiation: Thiothixene Superior for Hallucinatory Behavior, Anxiety, and Depressive Mood; Zotepine Superior for Motor Retardation and Suspiciousness

A double-blind, head-to-head clinical trial compared thiothixene and zotepine in schizophrenic patients using the Gorham Brief Psychiatric Rating Scale (BPRS) and overall improvement ratings [1]. Thiothixene produced higher improvement ratings in symptom domains of hallucinatory behavior, somatic concerns, anxiety, guilt feelings, tension, depressive mood, and uncooperativeness. Conversely, zotepine rated higher in motor retardation, suspiciousness, mannerisms, and posturing—consistent with its activating properties [1]. Regarding adverse effects, zotepine showed a significantly lower frequency of dry mouth and insomnia compared with thiothixene [1]. This symptom-domain dissociation demonstrates that thiothixene and zotepine are not therapeutically interchangeable despite both being classified as antipsychotics; the selection between them should be guided by the patient's predominant symptom cluster.

Schizophrenia Symptom Domains BPRS Factor Analysis Differential Efficacy

Adverse Effect Profile vs. Haloperidol: Thiothixene Associated with Significantly Higher Akathisia and CNS Side Effects in Outpatient Schizophrenia

A 24-week double-blind study compared haloperidol and thiothixene in 46 schizophrenic outpatients [1]. While haloperidol was statistically superior to thiothixene on BPRS Thought Disturbance, Hostility-Suspiciousness, and Total Symptomatology factors, the most striking differential finding concerned tolerability: the thiothixene group experienced a significantly higher incidence of akathisia, which was responsible for a statistically significant between-group difference in the total number of central nervous system (CNS) adverse events [1]. Mean daily doses were 17.5 mg for haloperidol and 31.8 mg for thiothixene [1]. Clinically significant depression was observed in 5 haloperidol patients versus 3 thiothixene patients. A Cochrane systematic review meta-analysis further quantified this safety signal: across two studies with 74 participants comparing haloperidol versus thiothixene, the risk ratio for experiencing one or more adverse effects was 1.47 (95% CI 0.97–2.22), directionally favoring haloperidol [2].

Akathisia Extrapyramidal Side Effects Safety Comparison

CYP1A2-Mediated Metabolism: Thiothixene Distinguished from CYP2D6-Dependent Antipsychotics, with Implications for Drug–Drug Interaction Risk

Thiothixene is metabolized primarily by the cytochrome P450 isoform CYP1A2 [1]. An in vitro study of antipsychotic effects on human liver CYP isoforms demonstrated that cis-thiothixene produced only weak inhibition of CYP2D6 (Ki = 65.0 μM) and showed no remarkable inhibition of other CYP isoforms [2]. This profile contrasts with a large subset of antipsychotics—including haloperidol, risperidone, perphenazine, and thioridazine—that are predominantly metabolized by and/or strongly inhibit CYP2D6 [2][3]. The CYP1A2 pathway renders thiothixene particularly susceptible to pharmacokinetic interactions with CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) and CYP1A2 inducers (e.g., cigarette smoking, omeprazole), while simultaneously reducing its interaction liability with CYP2D6 substrates and inhibitors [3]. For research protocols involving polypharmacy or genetically defined CYP2D6 poor metabolizer models, thiothixene offers a metabolically orthogonal tool compound.

Cytochrome P450 CYP1A2 Drug Metabolism Drug–Drug Interactions

Thiothixene (CAS 3313-26-6) Application Scenarios Grounded in Verified Quantitative Differentiation


Preclinical D2-Selective Antipsychotic Probe Requiring Minimal D1 Receptor Confound

Thiothixene (CAS 3313-26-6) is the optimal thioxanthene probe for studies requiring potent dopamine D2 receptor blockade (Ki = 0.417 nM) with minimal concurrent D1 receptor engagement (Ki = 338 nM; D1/D2 ratio ≈ 810) . This level of D2 selectivity is >120-fold greater than that of zuclopenthixol (D1/D2 ratio ≈ 6.5) or chlorprothixene (ratio ≈ 6.1) . In any experimental design where D1 receptor activation or blockade is a pharmacological confound—such as studies of D1-mediated cAMP signaling, D1-dependent synaptic plasticity, or D1-modulated cognitive function—thiothixene provides a cleaner pharmacological tool than mixed D1/D2 thioxanthene antagonists. Researchers must verify stereochemical purity (Z-isomer content) by HPLC, as even 5% contamination with the E-isomer will reduce effective D2 occupancy proportionally [1].

CYP2D6-Independent Antipsychotic Comparator for Drug Metabolism and Pharmacokinetic (DMPK) Studies

Thiothixene's reliance on CYP1A2 for primary hepatic clearance, combined with its weak CYP2D6 inhibition (Ki = 65.0 μM), makes it a strategically important comparator in DMPK panels that evaluate CYP polymorphism effects on antipsychotic exposure . Unlike haloperidol and risperidone—which are sensitive to CYP2D6 poor/intermediate metabolizer status—thiothixene pharmacokinetics are modulated by CYP1A2 covariates such as smoking status and fluvoxamine co-administration . In genetically engineered mouse models lacking functional CYP2D6, or in human microsomal reaction phenotyping studies, thiothixene serves as a CYP2D6-orthogonal antipsychotic control, enabling dissection of CYP isoform-specific contributions to antipsychotic clearance and drug–drug interaction liability [1].

Clinical Trial Comparator for Anxiety-Depression-Dominant Schizophrenia Subtypes

When designing clinical trials for schizophrenia subtypes characterized by prominent anxiety, depressive mood, guilt feelings, tension, and hallucinatory behavior, thiothixene represents an evidence-supported active comparator. The Sarai et al. (1987) head-to-head trial demonstrated that thiothixene produced quantitatively higher BPRS improvement ratings in these specific symptom domains compared with zotepine, which was superior for motor retardation and suspiciousness . This symptom-domain specificity is directly relevant to trial inclusion criteria and endpoint selection. Investigators should note the higher akathisia burden with thiothixene relative to haloperidol (24-week trial; statistically significant CNS adverse event difference) and incorporate appropriate extrapyramidal symptom monitoring scales [1].

Isomeric Purity Reference Standard for Analytical Method Development and Quality Control

The 50-fold potency differential between Z-thiothixene (CAS 3313-26-6) and E-thiothixene (CAS 3313-27-7) establishes the Z-isomer as the critical reference standard for HPLC method development and batch release testing of thiothixene active pharmaceutical ingredient (API) . Pharmacopoeial monographs and FDA-approved product specifications require defined limits on E-isomer content. Analytical laboratories developing dissolution testing, content uniformity, or stability-indicating methods must use certified Z-thiothixene reference material with documented isomeric purity to ensure method accuracy. The patent literature describes synthetic processes achieving approximately 75–80% conversion of trans- to cis-isomer with residual trans-isomer content as low as ~5%, underscoring the need for rigorous isomeric purity specifications in procurement contracts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiothixene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.